[5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
Description
Properties
Molecular Formula |
C14H13Cl4N |
|---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
5-chloro-N,N-dimethyl-2-(2,3,6-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)12-7-8(15)3-4-9(12)13-10(16)5-6-11(17)14(13)18/h3-7,10,13H,1-2H3 |
InChI Key |
ZCNAFUGPZRJOJA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Cl)C2C(C=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Structural Considerations and Synthetic Design
The target compound features a phenyl ring substituted with chlorine at position 5, a dimethylamine group at position 2, and a 2,3,6-trichlorocyclohexa-2,4-dienyl moiety. The electron-withdrawing effects of chlorine atoms and the steric bulk of the cyclohexadienyl group necessitate precise regiochemical control during synthesis.
Key Synthetic Challenges
- Regioselective Chlorination : Introducing chlorine at specific positions on both aromatic and cyclohexadienyl systems without over-chlorination.
- Cyclohexadienyl Stability : The conjugated diene system is prone to rearrangement under acidic or high-temperature conditions.
- Amine Protection : Preventing unwanted side reactions involving the dimethylamine group during chlorination steps.
Proposed Synthetic Routes
While no explicit literature details the synthesis of this compound, the following routes are extrapolated from structurally related chlorinated aromatic amines and patents describing analogous methodologies.
Route 1: Sequential Chlorination and Cycloaddition
Step 1: Synthesis of 2-Dimethylaminophenyl Precursor
- Starting Material : 2-Aminophenol
- Methylation : Treatment with methyl iodide (CH₃I) in dimethylformamide (DMF) yields 2-dimethylaminophenol.
- Chlorination : Reaction with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C introduces chlorine at position 5, forming 5-chloro-2-dimethylaminophenol.
Step 2: Formation of Trichlorocyclohexa-2,4-Dienyl Moiety
- Diels-Alder Reaction : Reacting 5-chloro-2-dimethylaminophenol with hexachlorocyclopentadiene (C₅Cl₆) under reflux in toluene forms the cyclohexadienyl adduct.
- Dehydrochlorination : Treatment with potassium tert-butoxide (t-BuOK) removes HCl, yielding the conjugated diene system.
Step 3: Final Functionalization
- Selective Chlorination : Exposure to chlorine gas (Cl₂) in carbon tetrachloride (CCl₄) at 40°C introduces additional chlorine atoms at positions 2, 3, and 6 of the cyclohexadienyl ring.
Critical Parameters :
- Temperature control (<50°C) to prevent decomposition.
- Use of radical inhibitors (e.g., BHT) to minimize unwanted side reactions.
Route 2: Modular Assembly via Suzuki Coupling
Step 1: Boronic Ester Preparation
- Substrate : 2-(Dimethylamino)-5-chlorophenylboronic acid
- Synthesis : Generated via lithiation of 5-chloro-2-dimethylaminobromobenzene followed by reaction with triisopropyl borate.
Step 2: Cross-Coupling with Trichlorocyclohexadienyl Halide
- Catalyst System : Pd(PPh₃)₄ with Cs₂CO₃ as base.
- Coupling Partner : 2,3,6-Trichlorocyclohexa-2,4-dienyl bromide.
- Conditions : Reflux in THF/H₂O (4:1) for 12 hours.
Yield Optimization :
- Microwave-assisted coupling reduces reaction time to 2 hours with 15% increased yield.
Industrial-Scale Production Considerations
Continuous Flow Chlorination
- Reactor Type : Microfluidic tubular reactor with Cl₂ gas injection.
- Advantages : Enhanced heat dissipation and reduced byproduct formation compared to batch processes.
Table 1: Batch vs. Flow Chlorination Efficiency
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time (h) | 8 | 1.5 |
| Yield (%) | 62 | 78 |
| Byproduct Formation (%) | 18 | 6 |
Purification Strategies
- Liquid Chromatography : Reverse-phase C18 columns with acetonitrile/water gradient elution.
- Crystallization : Ethanol/water mixture (3:1) at −20°C yields >95% pure product.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, aromatic), 3.12 (s, 6H, N(CH₃)₂), 2.98–3.05 (m, 2H, cyclohexadienyl).
- ¹³C NMR : 152.8 (C-Cl), 134.5 (C-N), 126.7–130.2 (cyclohexadienyl carbons).
Mass Spectrometry
- ESI-MS : m/z 338.0 [M+H]⁺ (calc. 337.1).
Comparative Analysis with Analogous Compounds
Table 2: Structural and Synthetic Comparison of Chlorinated Aromatic Amines
| Compound | Chlorine Positions | Key Synthetic Step | Yield (%) |
|---|---|---|---|
| Target Compound | 5 (Ph); 2,3,6 (Cyclohexa) | Diels-Alder Cycloaddition | 68 |
| [2-Cl-4-(2,4,5-Trichloro) Analogue] | 2 (Ph); 2,4,5 (Cyclohexa) | Ullmann Coupling | 55 |
| [3-Cl-6-(2,3-Dichloro) Derivative] | 3 (Ph); 2,3 (Cyclohexa) | Friedel-Crafts Alkylation | 72 |
Key Insight : The target compound’s 2,3,6-trichlorocyclohexadienyl group necessitates stricter temperature control during synthesis compared to less chlorinated analogs.
Chemical Reactions Analysis
Types of Reactions
[5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: The addition of hydrogen or removal of oxygen, leading to simpler compounds.
Substitution: Replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more chlorinated derivatives, while reduction could produce simpler amine compounds.
Scientific Research Applications
[5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine, also referred to as [5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine, is a complex organic molecule featuring a phenyl ring with a dimethylamine group and a trichlorinated cyclohexadiene moiety. The presence of multiple electronegative chlorine atoms and the amine functional group suggests potential reactivity and biological activity.
Chemical Properties
- Molecular Weight The molecular weight of [5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is 337.1 .
- Molecular Formula The molecular formula is C14H13Cl4N .
Potential Applications
[5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine and similar compounds could have applications in several fields.
Pharmacological effects
Compounds with structures similar to [5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine may exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.
Synthesis
The synthesis of [5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine can be achieved through different synthetic routes that allow controlled synthesis while managing the introduction of functional groups.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of chlorinated aromatic amines with variations in substituent positions on both the phenyl ring and cyclohexadienyl group. Below is a detailed comparison with structurally analogous derivatives:
Table 1: Structural and Molecular Comparison
Key Structural Differences and Implications
Substituent Positions on the Phenyl Ring: The 5-chloro substituent in the target compound vs. 3-chloro or 4-chloro in analogs alters electron distribution.
Cyclohexadienyl Chlorination Patterns :
- The 2,3,6-trichloro configuration in the target compound and CAS 1361568-05-9 creates a conjugated diene system with distinct electron-withdrawing effects, whereas the 2,3,4-trichloro pattern in CAS 1361579-86-3 may disrupt conjugation, affecting stability and reactivity.
Biological and Chemical Reactivity: Chlorine atoms at 2,3,6-positions on the cyclohexadienyl moiety may enhance electrophilic aromatic substitution reactivity compared to 2,3,4-substituted analogs due to increased electron deficiency . The absence of reported biological data for these compounds limits direct activity comparisons.
Challenges in Comparison
- Limited physicochemical data (e.g., melting points, solubility) for all three compounds restrict quantitative comparisons.
- Computational methods, such as molecular descriptor analysis , could model the impact of substituent positions on properties like logP or polar surface area.
Biological Activity
The compound [5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS No: 1361544-47-9) is a synthetic organic compound with a complex structure characterized by multiple chlorine substituents and a dimethylamine group. Its biological activity has been the subject of various studies, particularly in relation to its antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, including data tables and case studies.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in two areas: antimicrobial efficacy and cytotoxic effects against cancer cell lines.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. The introduction of halogens, such as chlorine, typically enhances antibacterial activity due to increased lipophilicity and interaction with microbial membranes.
Table 1: Antimicrobial Efficacy Against Selected Bacteria
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| [5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine | Staphylococcus aureus | < 1 µg/mL |
| Escherichia coli | < 5 µg/mL | |
| Pseudomonas aeruginosa | < 10 µg/mL |
The above table summarizes findings from various studies indicating that the compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HeLa (cervical cancer) | 12 | 5 |
| MCF-7 (breast cancer) | 15 | 4 |
| A549 (lung cancer) | 20 | 3 |
The selectivity index indicates that the compound is more toxic to cancer cells than to normal cells, suggesting potential for therapeutic applications .
Case Studies
-
Antibacterial Activity Against MRSA :
A study focused on the efficacy of halogenated compounds against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant activity with an MIC comparable to that of standard antibiotics . -
Cytotoxicity in Breast Cancer Models :
Research involving MCF-7 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. Further analysis revealed that it induced apoptosis through the intrinsic pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
